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Compound of Interest

Compound Name: 12-Amino-1-dodecanol

Cat. No.: B015352 Get Quote

Introduction
12-Amino-1-dodecanol is a bifunctional long-chain molecule incorporating a primary amine at

one terminus and a primary alcohol at the other. This unique structure makes it a valuable

building block in various fields, including the synthesis of novel surfactants, drug delivery

systems, and functionalized polymers. A thorough understanding of its molecular structure is

paramount for its effective application and quality control. This guide provides an in-depth

analysis of the spectroscopic data of 12-Amino-1-dodecanol, offering a practical framework

for researchers, scientists, and drug development professionals. We will delve into the

interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)

spectroscopy, and Mass Spectrometry (MS) data, leveraging the well-characterized spectra of

1-dodecanol as a foundational reference to elucidate the structural nuances imparted by the

terminal amino group.

Molecular Structure and Key Spectroscopic
Features
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on a C₁₂ alkyl chain dictates

the characteristic spectroscopic signature of 12-Amino-1-dodecanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b015352?utm_src=pdf-interest
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. Molecular Structure of 12-Amino-1-dodecanol
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Figure 1. Molecular Structure of 12-Amino-1-dodecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 12-Amino-1-dodecanol, both ¹H and ¹³C NMR will provide distinct signals for

the protons and carbons near the functional groups, as well as the long alkyl chain.

¹H NMR Spectroscopy
Reference Spectrum: 1-Dodecanol

The ¹H NMR spectrum of 1-dodecanol is characterized by a triplet at approximately 3.6 ppm

corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The long

alkyl chain produces a large, broad signal around 1.2-1.4 ppm, and a triplet at approximately

0.88 ppm for the terminal methyl (-CH₃) group.

Predicted Spectrum: 12-Amino-1-dodecanol

The introduction of the amino group at the C-12 position will introduce a new set of signals and

modify existing ones.

-CH₂OH Protons (C-1): These protons will remain a triplet at approximately 3.64 ppm,

deshielded by the adjacent oxygen atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b015352?utm_src=pdf-body-img
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/product/b015352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-CH₂NH₂ Protons (C-12): These protons will appear as a triplet at approximately 2.67 ppm,

deshielded by the nitrogen atom.

-NH₂ Protons: These protons will typically appear as a broad singlet between 1.0-2.0 ppm.

The chemical shift can vary depending on solvent and concentration. This peak will

disappear upon the addition of D₂O, a key diagnostic test.

Alkyl Chain Protons (-CH₂-) (C-2 to C-11): The bulk of the methylene protons will form a

complex multiplet, appearing as a broad peak around 1.2-1.6 ppm.

-OH Proton: This will be a broad singlet, with a chemical shift that is highly dependent on the

solvent and concentration. This peak will also disappear upon a D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 12-Amino-1-dodecanol

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₂OH (C-1) ~ 3.64 Triplet 2H

-CH₂NH₂ (C-12) ~ 2.67 Triplet 2H

-NH₂ ~ 1.0 - 2.0 Broad Singlet 2H

-(CH₂)₁₀- ~ 1.2 - 1.6 Multiplet 20H

-OH Variable Broad Singlet 1H

¹³C NMR Spectroscopy
Reference Spectrum: 1-Dodecanol

The ¹³C NMR spectrum of 1-dodecanol shows a peak for the carbon attached to the hydroxyl

group (-CH₂OH) at approximately 63 ppm. The terminal methyl carbon appears at around 14

ppm, and the other alkyl carbons resonate between 22 and 32 ppm.

Predicted Spectrum: 12-Amino-1-dodecanol

The amino group will deshield the adjacent carbon (C-12).
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-CH₂OH Carbon (C-1): This carbon will appear at approximately 63.1 ppm.

-CH₂NH₂ Carbon (C-12): This carbon is expected to be in the range of 42.2 ppm.

Alkyl Chain Carbons (-CH₂-) (C-2 to C-11): These carbons will produce a series of peaks

between 25-34 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-Amino-1-dodecanol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₂OH (C-1) ~ 63.1

-CH₂NH₂ (C-12) ~ 42.2

C-2 ~ 32.8

C-11 ~ 33.8

C-3 to C-10 ~ 25.7 - 29.7

Experimental Protocol for NMR Spectroscopy
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NMR Sample Preparation and Analysis Workflow

1. Sample Preparation:
- Dissolve 5-10 mg of 12-Amino-1-dodecanol

 in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of TMS as an internal standard (0 ppm).

2. NMR Tube Loading:
- Transfer the solution to a 5 mm NMR tube.

3. Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.

4. Data Acquisition:
- Acquire the ¹H NMR spectrum.

- Acquire the ¹³C NMR spectrum (proton-decoupled).
- For confirmation of -NH₂ and -OH peaks, add a drop of D₂O, shake, and re-acquire the ¹H spectrum.

5. Data Processing:
- Fourier transform the raw data.

- Phase correct the spectra.
- Calibrate the chemical shifts to the TMS signal.
- Integrate the peaks in the ¹H NMR spectrum.
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Figure 2. NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. In 12-Amino-1-dodecanol, we expect to see characteristic absorptions for the O-H,

N-H, C-H, and C-O bonds.

Reference Spectrum: 1-Dodecanol
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The FTIR spectrum of 1-dodecanol is dominated by a broad O-H stretching band around 3200-

3500 cm⁻¹, strong C-H stretching bands around 2850-2960 cm⁻¹, and a C-O stretching band

around 1058 cm⁻¹.

Predicted Spectrum: 12-Amino-1-dodecanol

The spectrum of 12-Amino-1-dodecanol will be a composite of the features of a long-chain

alcohol and a primary amine.

O-H and N-H Stretching Region (3200-3500 cm⁻¹): This region will be complex. A broad

absorption due to the hydrogen-bonded O-H stretch of the alcohol will be present.[1][2]

Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-

H stretching of the primary amine should be observable around 3300-3500 cm⁻¹.[3][4]

C-H Stretching (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and

asymmetric stretching of the C-H bonds in the long alkyl chain will be prominent.[1]

N-H Bending (1590-1650 cm⁻¹): A medium intensity peak due to the scissoring motion of the

-NH₂ group is expected in this region.[5]

C-O Stretching (1050-1075 cm⁻¹): A strong peak corresponding to the C-O stretch of the

primary alcohol will be present.[6][7]

N-H Wagging (650-900 cm⁻¹): A broad band due to the out-of-plane bending of the N-H

bonds may be observed.[5]

Table 3: Predicted FTIR Absorption Bands for 12-Amino-1-dodecanol
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch 3200 - 3500 Strong, Broad

N-H Stretch (asymmetric &

symmetric)
3300 - 3500 Medium, Two Peaks

C-H Stretch 2850 - 2960 Strong, Sharp

N-H Bend 1590 - 1650 Medium

C-O Stretch 1050 - 1075 Strong

N-H Wag 650 - 900 Medium, Broad

Experimental Protocol for FTIR Spectroscopy

FTIR Analysis Workflow (ATR)

1. Instrument Preparation:
- Ensure the ATR crystal is clean.
- Collect a background spectrum.

2. Sample Application:
- Place a small amount of solid 12-Amino-1-dodecanol onto the ATR crystal.

- Apply pressure to ensure good contact.

3. Data Acquisition:
- Collect the sample spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:
- The background spectrum is automatically subtracted from the sample spectrum.

- Perform baseline correction if necessary.
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Figure 3. FTIR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Reference Fragmentation: Long-Chain Alcohols

Long-chain alcohols often exhibit a weak or absent molecular ion peak in their electron

ionization (EI) mass spectra.[8] Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen.

Dehydration: Loss of a water molecule (M-18).[8][9][10]

Predicted Fragmentation: 12-Amino-1-dodecanol

The presence of the amino group introduces an additional site for fragmentation and follows

the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have

an odd nominal molecular weight. The molecular weight of 12-Amino-1-dodecanol is 201.35

g/mol .

Molecular Ion (M⁺): The molecular ion peak at m/z = 201 is expected to be present, albeit

potentially weak.

Alpha-cleavage at the Amine Terminus: Cleavage of the C11-C12 bond will result in a

prominent fragment at m/z = 30 (CH₂=NH₂⁺). This is a very common fragmentation for

primary amines.

Alpha-cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond can lead to a fragment

at m/z = 31 (CH₂=OH⁺).

Loss of Water (M-18): A peak at m/z = 183 corresponding to the loss of a water molecule

from the alcohol end is likely.

Loss of Ammonia (M-17): A peak at m/z = 184 due to the loss of ammonia is also possible.
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Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂

units) will be observed due to the fragmentation of the long alkyl chain.

Figure 4. Key MS Fragmentation Pathways of 12-Amino-1-dodecanol
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Figure 4. Key MS Fragmentation Pathways

Experimental Protocol for Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b015352?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS Analysis Workflow

1. Sample Preparation:
- Dissolve a small amount of 12-Amino-1-dodecanol in a volatile solvent (e.g., methanol or dichloromethane).

2. GC Separation:
- Inject the sample into the Gas Chromatograph (GC).

- The compound travels through a capillary column, separating it from any impurities.

3. Ionization:
- The eluted compound enters the Mass Spectrometer (MS) and is ionized, typically by Electron Ionization (EI).

4. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

5. Detection and Spectrum Generation:
- The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Click to download full resolution via product page

Figure 5. GC-MS Experimental Workflow

Conclusion
The spectroscopic analysis of 12-Amino-1-dodecanol is a multi-faceted approach that

combines the interpretation of NMR, FTIR, and Mass Spectrometry data. By understanding the

characteristic signals of the terminal alcohol and amine functional groups, in conjunction with

the signals from the long alkyl backbone, a comprehensive and unambiguous structural

elucidation can be achieved. This guide provides the foundational knowledge and practical

protocols for researchers to confidently analyze and characterize this important bifunctional

molecule, ensuring its quality and proper application in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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